molecular formula C2H3BF3K B043214 Potassium vinyltrifluoroborate CAS No. 13682-77-4

Potassium vinyltrifluoroborate

Cat. No. B043214
CAS RN: 13682-77-4
M. Wt: 133.95 g/mol
InChI Key: ZCUMGICZWDOJEM-UHFFFAOYSA-N
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Description

Synthesis Analysis

Potassium vinyltrifluoroborate has been synthesized through several methods. One approach involves Rh(III)-catalyzed annulations with benzamide derivatives, leading to the formation of 4-trifluoroboratotetrahydroisoquinolones under mild conditions. This method offers a complementary substitution pattern to other alkenes in related reactions (Presset et al., 2013). Additionally, Pd-catalyzed hydrogenation has been described to selectively produce either the (Z)- or (E)-isomer of vinylborate (Ramachandran & Mitsuhashi, 2015).

Molecular Structure Analysis

The molecular structure of potassium vinyltrifluoroborate is characterized by its vinyl and trifluoroborate groups. Studies have explored its structural aspects in various chemical environments, particularly focusing on its reactivity and stability.

Chemical Reactions and Properties

Potassium vinyltrifluoroborate is known for its role in catalytic reactions. It has been used in cross-coupling reactions with organic halides in aqueous media, demonstrating its versatility (Alacid & Nájera, 2009). Its reactivity has also been explored in oxidative Heck-type reactions with vinyl arenes, showcasing its utility in forming diverse organic compounds (Liwosz & Chemler, 2013).

Physical Properties Analysis

The physical properties of potassium vinyltrifluoroborate, such as melting point, solubility, and stability, are essential for its handling and application in various chemical processes. These properties can be influenced by its molecular structure and the environment in which it is used.

Chemical Properties Analysis

The chemical properties of potassium vinyltrifluoroborate, including its reactivity, selectivity, and functional group tolerance, are crucial for its application in organic synthesis. Its ability to participate in various chemical reactions, such as Suzuki-Miyaura cross-coupling, highlights its importance in the field of organic chemistry (Molander & Brown, 2006).

Scientific Research Applications

  • Synthesis of 2H-Chromene Derivatives : Potassium vinyltrifluoroborates have been used effectively to synthesize 2-substituted 2H-chromene derivatives from salicylaldehyde, with yields ranging from 70-90%. These derivatives are potential candidates for TGF-β receptor inhibitors, highlighting their significance in pharmaceutical research (Liu, Evans, & Das, 2008).

  • Rh(III)-Catalyzed Annulations : In a study on Rh(III)-catalyzed annulations, potassium vinyltrifluoroborate was effectively paired with benzamide derivatives. This resulted in the production of 4-trifluoroboratotetrahydroisoquinolones with complementary regioselectivity, showcasing its utility in organic synthesis (Presset et al., 2013).

  • Palladium-Catalyzed Cross-Coupling Reactions : Substituted potassium internal vinyltrifluoroborates have been effectively used in palladium-catalyzed cross-coupling reactions with aryl and heteroaryl halides. This application is promising for pharmaceutical research, offering a versatile method for synthesizing complex organic molecules (Math et al., 2012).

  • Carbonylative 1,4-Addition of Vinyl Ketones : Potassium aryltrifluoroborates have been shown to act as a proton source for the carbonylative 1,4-addition of vinyl ketones. This broadens their scope in homogeneous catalysis, enhancing the versatility of these compounds in organic synthesis (Sauthier et al., 2009).

  • Development of a 1,2-Dianion Equivalent : The utilization of potassium vinyltrifluoroborate in the development of a unique 1,2-diboraethane has been reported. This compound serves as a building block for linking two electrophiles via palladium-catalyzed Suzuki-Miyaura cross-couplings, underscoring its potential in organic synthesis (Molander & Sandrock, 2009).

  • Synthesis of Vinyl-Substituted Polypyridines : Potassium vinyltrifluoroborate has been used in the Suzuki-Miyaura cross-coupling with bromopolypyridines. This process facilitates the straightforward synthesis of vinyl-substituted polypyridines, which have potential applications in reductive electropolymerization (Nie, Yao, & Zhong, 2011).

Safety And Hazards

Potassium vinyltrifluoroborate causes severe skin burns and eye damage . It may also cause respiratory irritation . It is recommended to not breathe dust/fume/gas/mist/vapors/spray, and to wear protective gloves/protective clothing/eye protection/face protection .

properties

IUPAC Name

potassium;ethenyl(trifluoro)boranuide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C2H3BF3.K/c1-2-3(4,5)6;/h2H,1H2;/q-1;+1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZCUMGICZWDOJEM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

[B-](C=C)(F)(F)F.[K+]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C2H3BF3K
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40635557
Record name Potassium ethenyl(trifluoro)borate(1-)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40635557
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

133.95 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Potassium vinyltrifluoroborate

CAS RN

13682-77-4
Record name Potassium ethenyl(trifluoro)borate(1-)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40635557
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name Potassium vinyltrifluoroborate
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Citations

For This Compound
600
Citations
GA Molander, DL Sandrock - Organic Letters, 2009 - ACS Publications
… During the course of our investigations, we examined the ability of potassium vinyltrifluoroborate to undergo the hydroboration/cross-coupling sequence to generate a functionalized …
Number of citations: 56 pubs.acs.org
S Darses, G Michaud, JP Genêt - Tetrahedron letters, 1998 - Elsevier
… Here, we report a simple preparation of potassium vinyltrifluoroborate … The palladium-catalysed cross-coupling reaction of arenediazonium tetrafluoroborates with potassium …
Number of citations: 150 www.sciencedirect.com
GA Molander, AR Brown - The Journal of organic chemistry, 2006 - ACS Publications
… The use of potassium vinyltrifluoroborate in Suzuki−Miyaura coupling reactions with … cross-coupling reactions between potassium vinyltrifluoroborate and aryl bromides were reported by …
Number of citations: 203 pubs.acs.org
HJ Nie, J Yao, YW Zhong - The Journal of Organic Chemistry, 2011 - ACS Publications
… First, potassium vinyltrifluoroborate is a bench-stable, … reaction of 1.2 equiv of potassium vinyltrifluoroborate with 4′-… well for the reaction between potassium vinyltrifluoroborate and 1,3-…
Number of citations: 37 pubs.acs.org
M Ueda, Y Kato, N Taniguchi, T Morisaki - Organic Letters, 2020 - ACS Publications
… In this research, an ATRA of alkyl halides with potassium vinyltrifluoroborate furnished … In conclusion, we developed an ATRA of alkyl halides with potassium vinyltrifluoroborate. The …
Number of citations: 19 pubs.acs.org
M Presset, D Oehlrich, F Rombouts, GA Molander - Organic letters, 2013 - ACS Publications
Potassium vinyltrifluoroborate was found to be an efficient partner with benzamide derivatives for Rh(III)-catalyzed annulations. 4-Trifluoroboratotetrahydroisoquinolones were …
Number of citations: 100 pubs.acs.org
CN Zhou, HH Xie, ZA Zheng, YC Xiao… - … A European Journal, 2018 - Wiley Online Library
… readily available potassium vinyltrifluoroborate under mild … of indoles with potassium vinyltrifluoroborate under mild reaction … the application of potassium vinyltrifluoroborate in the C−H …
S Darses, JP Genet - Chemical reviews, 2008 - ACS Publications
… is highly unstable and cannot be isolated; 48 its ester, 4,4,6-trimethyl-2-vinyl-1,3,2- dioxaborinane, is only slightly stable at −20 C under nitrogen, whereas potassium vinyltrifluoroborate …
Number of citations: 779 pubs.acs.org
AT Parsons, TD Senecal, SL Buchwald - Angewandte Chemie, 2012 - Wiley Online Library
… Trifluoromethylation of these substrates provided identical E/Z ratios and yields regardless of the geometry of the potassium vinyltrifluoroborate starting material. These results further …
Number of citations: 220 onlinelibrary.wiley.com
L Joucla, G Cusati, C Pinel, L Djakovitch - Tetrahedron Letters, 2008 - Elsevier
… by several authors (Scheme 1).11, 12, 13 Initially, this coupling reaction was reported by Genêt and co-workers starting from aryldiazonium salts and potassium vinyltrifluoroborate. …
Number of citations: 33 www.sciencedirect.com

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